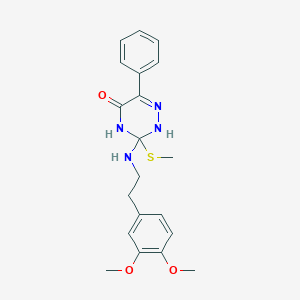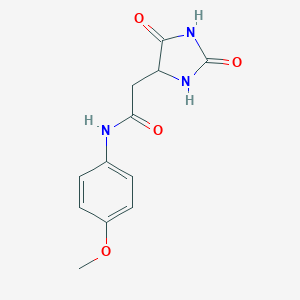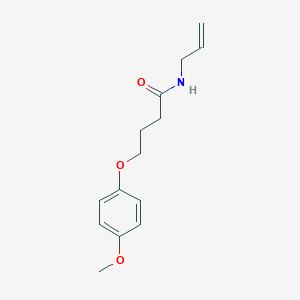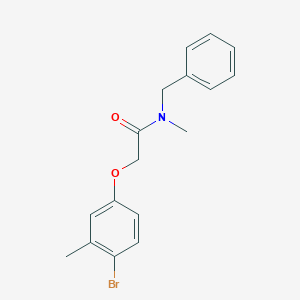![molecular formula C22H20N4O2 B241713 2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile](/img/structure/B241713.png)
2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile, also known as CCDC, is a chemical compound that has been studied for its potential use in scientific research. This compound is a member of the pyridine family and contains a malononitrile group, which has been found to have various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation. 2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile has also been found to inhibit the activity of protein kinase C (PKC), which is a signaling pathway that is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile has been found to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the activity of COX-2. 2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile has also been found to induce apoptosis, which is a process of programmed cell death that is important for the removal of damaged or abnormal cells. Additionally, 2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile has been found to have anti-tumor properties, which may make it useful in the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile in lab experiments is that it has been found to have a low toxicity profile. This means that it can be used at higher doses without causing harm to cells or tissues. Additionally, 2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile has been found to be stable in various solvents, which makes it easier to work with in lab experiments. One limitation of using 2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile in lab experiments is that it can be difficult to synthesize and purify, which can make it expensive and time-consuming to work with.
Zukünftige Richtungen
There are several future directions for research on 2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile. One area of research could focus on the development of new synthesis methods that are more efficient and cost-effective. Another area of research could focus on the identification of new targets for 2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile, which could lead to the development of new treatments for various diseases. Additionally, research could focus on the development of new formulations of 2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile that are more effective and have fewer side effects.
Synthesemethoden
The synthesis method of 2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile involves several steps. The first step is the preparation of 2-cyclopropyl-4,6-diethoxy-3-nitropyridine, which is achieved by reacting 3-chloro-2-cyclopropyl-4,6-diethoxypyridine with sodium nitrite and hydrochloric acid. The resulting compound is then reacted with 2,4-diethoxybenzaldehyde to form 2-cyclopropyl-4,6-diethoxy-3-(2,4-diethoxyphenyl)pyridine. This compound is then reacted with malononitrile and sodium ethoxide to form 2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile.
Wissenschaftliche Forschungsanwendungen
2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile has been studied for its potential use in scientific research. It has been found to have various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. 2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile |
|---|---|
Molekularformel |
C22H20N4O2 |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
2-[3-cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-1H-pyridin-2-ylidene]propanedinitrile |
InChI |
InChI=1S/C22H20N4O2/c1-3-27-16-7-8-17(21(9-16)28-4-2)20-10-18(14-5-6-14)19(13-25)22(26-20)15(11-23)12-24/h7-10,14,26H,3-6H2,1-2H3 |
InChI-Schlüssel |
BMMZMNFBEUGERZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=C(C(=C(C#N)C#N)N2)C#N)C3CC3)OCC |
Kanonische SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=C(C(=C(C#N)C#N)N2)C#N)C3CC3)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-methyl-5-[4-(pentyloxy)anilino]-1,2,4-triazin-3(2H)-one](/img/structure/B241630.png)



![3-(dimethylamino)-N-{6-[(isobutylamino)sulfonyl]-1,3-benzothiazol-2-yl}benzamide](/img/structure/B241637.png)

![3-methyl-5-[(2-methylbenzyl)thio]-1H-1,2,4-triazole](/img/structure/B241640.png)
![Ethyl 2-[(methoxyacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B241641.png)

![3-butyl-6-chloro-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B241652.png)
![Ethyl 4-[4-(4-morpholinyl)anilino]-3-quinolinecarboxylate](/img/structure/B241655.png)
![Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate](/img/structure/B241656.png)
![2-[(3-Fluoroanilino)carbonyl]-6-nitrobenzoic acid](/img/structure/B241661.png)
